molecular formula C21H18N6O B10974688 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10974688
M. Wt: 370.4 g/mol
InChI Key: DLNOLXXNZQXUGN-UHFFFAOYSA-N
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Description

2,6-DIMETHYLPHENYL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound that features a unique combination of pyrazolo, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYLPHENYL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is then functionalized with a benzyl ether group. Key steps include cyclization reactions, condensation reactions, and etherification .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYLPHENYL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,6-DIMETHYLPHENYL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as a CDK inhibitor, which can regulate cell cycle progression.

    Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, a key enzyme involved in cell division.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYLPHENYL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves the inhibition of CDK2. This enzyme plays a crucial role in cell cycle regulation by phosphorylating target proteins. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYLPHENYL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is unique due to its specific combination of pyrazolo, triazolo, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

4-[4-[(2,6-dimethylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-4-3-5-14(2)18(13)28-11-15-6-8-16(9-7-15)19-24-21-17-10-23-25-20(17)22-12-27(21)26-19/h3-10,12H,11H2,1-2H3,(H,23,25)

InChI Key

DLNOLXXNZQXUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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